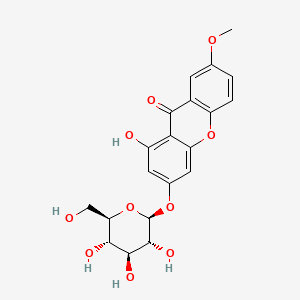
Isogentisin 3-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isogentisin 3-O-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C20H20O10 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
Isogentisin 3-O-glucoside is classified as an iridoid glycoside with the chemical formula C14H10O5. It is predominantly found in the roots of Gentiana species, such as Gentiana lutea and Gentiana cruciata . The compound exhibits a white crystalline structure with a characteristic bitter taste, which is typical for many iridoid glycosides.
Antioxidant Properties
One of the most significant applications of this compound is its antioxidant activity. Research indicates that it can scavenge free radicals, thereby mitigating oxidative stress associated with various health conditions like cancer and neurodegenerative diseases. The antioxidant efficacy has been validated through various assays, including DPPH and hydroxyl radical scavenging tests .
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties. Studies suggest it may inhibit the activity of inflammatory enzymes and cytokines, making it a candidate for managing conditions such as arthritis and inflammatory bowel disease. This effect is particularly relevant in developing treatments for chronic inflammatory disorders.
Pharmacology
- Chronic Disease Management : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its role in preventing chronic diseases linked to oxidative stress and inflammation.
- Endothelial Protection : Research suggests that Isogentisin can protect endothelial cells from damage caused by environmental stressors, such as cigarette smoke exposure. This property could be beneficial in cardiovascular health.
Cosmetics
This compound is increasingly being incorporated into cosmetic formulations due to its skin-protective effects. Its antioxidant properties can help in preventing skin aging by combating oxidative damage from UV exposure. Additionally, its anti-inflammatory characteristics may soothe irritated skin, making it suitable for sensitive skin formulations .
Food Science
The potential health benefits of this compound extend to food science, where it may be used as a natural preservative or functional ingredient due to its antioxidant properties. Its incorporation could enhance the shelf-life and nutritional profile of food products.
Case Studies
-
Antioxidant Efficacy Study :
A study published in the Journal of Ethnopharmacology demonstrated that this compound significantly reduced oxidative stress markers in animal models subjected to high-fat diets, indicating its potential as a dietary supplement for metabolic health . -
Cosmetic Formulation Trial :
In a clinical trial evaluating a new cosmetic cream containing this compound, subjects reported improved skin hydration and reduced redness after four weeks of use. The formulation was well-tolerated with no adverse effects noted .
Propiedades
Número CAS |
68325-59-7 |
|---|---|
Fórmula molecular |
C20H20O10 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O10/c1-27-8-2-3-12-10(4-8)16(23)15-11(22)5-9(6-13(15)29-12)28-20-19(26)18(25)17(24)14(7-21)30-20/h2-6,14,17-22,24-26H,7H2,1H3/t14-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
DTOIUXRIJVTQEO-LWUBGYQZSA-N |
SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérico |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O |
Key on ui other cas no. |
68325-59-7 |
Sinónimos |
isogentisin 3-O-glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















